
N-(4-Chlorophenyl)-3-methoxy-N-methylaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-Chlorophenyl)-3-methoxy-N-methylaniline is an organic compound that belongs to the class of aniline derivatives This compound is characterized by the presence of a 4-chlorophenyl group, a methoxy group, and a methylated aniline moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Chlorophenyl)-3-methoxy-N-methylaniline typically involves the reaction of 4-chloroaniline with 3-methoxybenzaldehyde in the presence of a reducing agent. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like palladium on carbon (Pd/C) to facilitate the reduction process . The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of high-pressure hydrogenation techniques can also be employed to achieve large-scale synthesis . The purification of the final product is typically done through recrystallization or column chromatography to obtain a high-purity compound.
Analyse Chemischer Reaktionen
Types of Reactions
N-(4-Chlorophenyl)-3-methoxy-N-methylaniline undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: KMnO4 in acidic medium, CrO3 in acetic acid.
Reduction: NaBH4 in ethanol, LiAlH4 in ether.
Substitution: NaOCH3 in methanol, KOtBu in tert-butanol.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Methoxy-substituted aniline derivatives.
Wissenschaftliche Forschungsanwendungen
N-(4-Chlorophenyl)-3-methoxy-N-methylaniline has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of N-(4-Chlorophenyl)-3-methoxy-N-methylaniline involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in the biosynthesis of bacterial cell walls, thereby exhibiting antimicrobial properties . Additionally, it can interact with viral proteins, inhibiting their replication and spread .
Vergleich Mit ähnlichen Verbindungen
N-(4-Chlorophenyl)-3-methoxy-N-methylaniline can be compared with other similar compounds, such as:
N-(4-Chlorophenyl)-4-methoxy-3-(methylamino)benzamide: This compound has similar structural features but differs in its functional groups, leading to distinct biological activities.
5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide: Another compound with a 4-chlorophenyl group, but with a thiadiazole ring, showing different pharmacological properties.
N-(4-Chlorophenyl)-2-(pyridin-4-ylmethyl)amino]benzamide: This compound has a pyridine ring, which imparts unique chemical and biological characteristics.
Conclusion
This compound is a versatile compound with significant potential in various fields of scientific research. Its unique chemical structure allows it to undergo a variety of chemical reactions, making it a valuable intermediate in organic synthesis. Additionally, its potential biological activities make it a promising candidate for further investigation in medicinal chemistry and related disciplines.
Eigenschaften
Molekularformel |
C14H14ClNO |
|---|---|
Molekulargewicht |
247.72 g/mol |
IUPAC-Name |
N-(4-chlorophenyl)-3-methoxy-N-methylaniline |
InChI |
InChI=1S/C14H14ClNO/c1-16(12-8-6-11(15)7-9-12)13-4-3-5-14(10-13)17-2/h3-10H,1-2H3 |
InChI-Schlüssel |
ZYYWMNAUPVVLDY-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C1=CC=C(C=C1)Cl)C2=CC(=CC=C2)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


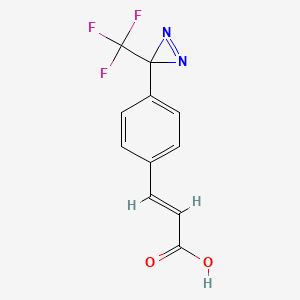
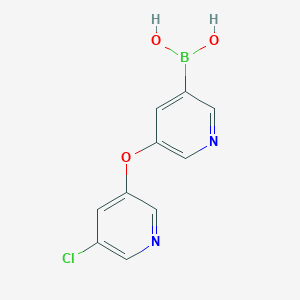
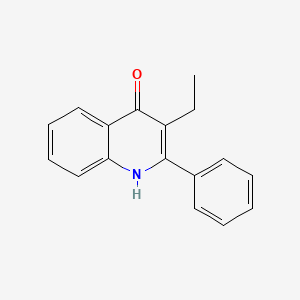

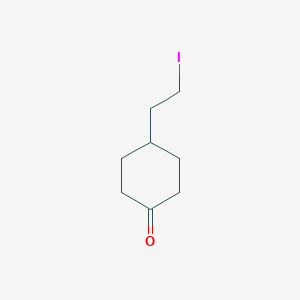

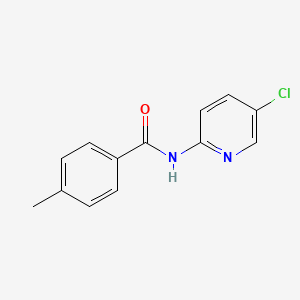


![Tert-butyl 1,3-dimethyl-1H-pyrazolo[3,4-D]pyrimidine-4-carboxylate](/img/structure/B11862817.png)
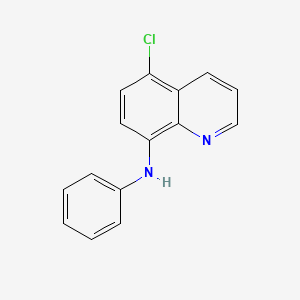
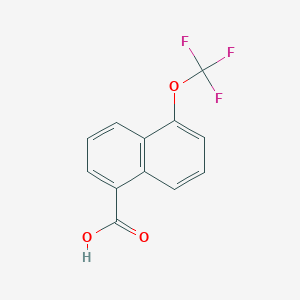
![methyl 5-bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylate](/img/structure/B11862848.png)

